![molecular formula C6H8ClNO2 B2896446 N-(2-chloroacetyl)cyclopropanecarboxamide CAS No. 1175127-57-7](/img/structure/B2896446.png)
N-(2-chloroacetyl)cyclopropanecarboxamide
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Description
N-(2-chloroacetyl)cyclopropanecarboxamide is a chemical compound with the CAS Number: 1175127-57-7 . It has a molecular weight of 161.59 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point range of 156-158 degrees Celsius .Scientific Research Applications
Synthesis of Pyrazole Derivatives
N-(2-chloroacetyl)cyclopropanecarboxamide is used in the synthesis of novel pyrazole derivatives with anti-tumor activities. Cyanoacetylhydrazine reacts with chloroacetyl chloride to give N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which then undergoes further chemical transformations. These synthesized compounds have been evaluated against tumor cell lines, showing significant inhibitory effects (Mohareb, El-Sayed, & Abdelaziz, 2012).
Assembling of Cyclopropanecarboxamides
This compound plays a role in the diastereoselective assembling of cyclopropanecarboxamides. This process involves Pd-catalyzed direct arylation and the creation of di- and trisubstituted cyclopropanecarboxamides, which are valuable for constructing compounds with multiple stereocenters (Parella, Gopalakrishnan, & Babu, 2013).
Construction of β-Acyloxy Carboxamide Derivatives
The compound is used in Pd-catalyzed C-H activation/arylation followed by ring opening of cyclopropanecarboxamides. This leads to the construction of β-acyloxy amides, which possess vicinal stereocenters. This method has been instrumental in creating new C-O and C-C bonds with a high degree of stereocontrol (Gopalakrishnan, Mohan, Parella, & Babu, 2016).
Synthesis of Schiff’s Bases and 2-Azetidinones
This compound is involved in the synthesis and pharmacological activity assessment of various Schiff’s bases and 2-azetidinones. These compounds have shown potential as antidepressant and nootropic agents, highlighting the role of the cyclopropanecarboxamide framework in developing CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antifungal Activity
Cyclopropanecarboxamide derivatives have been synthesized and evaluated for their antifungal activities. Some of these compounds showed comparable efficacy to commercial fungicides, demonstrating the potential of this compound derivatives in developing new antifungal agents (Liu et al., 2009).
properties
IUPAC Name |
N-(2-chloroacetyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFDCKTVYPYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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